molecular formula C7H3Br2N B2739343 2,4-Dibromobenzonitrile CAS No. 78222-69-2

2,4-Dibromobenzonitrile

Cat. No.: B2739343
CAS No.: 78222-69-2
M. Wt: 260.916
InChI Key: MIQRQLRZDQTHGM-UHFFFAOYSA-N
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Description

2,4-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

2,4-Dibromobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, agrochemicals, and specialty chemicals.

Safety and Hazards

2,4-Dibromobenzonitrile is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed or in contact with skin . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can undergo coupling reactions with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Coupling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in toluene or ethanol.

Major Products:

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2,4-dibromoaniline.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzonitrile depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways vary based on the specific application and context of use.

Comparison with Similar Compounds

    2,4-Dichlorobenzonitrile: Similar structure with chlorine atoms instead of bromine.

    3,4-Dibromobenzonitrile: Bromine atoms substituted at the 3rd and 4th positions.

    2,6-Dibromobenzonitrile: Bromine atoms substituted at the 2nd and 6th positions.

Uniqueness: 2,4-Dibromobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of bromine atoms at the 2nd and 4th positions makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its chlorinated or differently substituted counterparts.

Properties

IUPAC Name

2,4-dibromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQRQLRZDQTHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Copper cyanide (2.32 g, 25.9 mmol) is added to stirred anhydrous dimethylsulfoxide (50 mL) at 60° C. to form a clear solution, followed by the addition of tert-butylnitrite (7.1 mL, 59.7 mmol) all at once. A solution of 2,4-dibromoaniline 21 (5.0 g, 19.9 mmol) in anhydrous dimethylsulfoxide (30 mL) is added dropwise, via cannula, to the mixture. After the addition is complete, the reaction mixture is allowed to stir for 1 hr. After being cooled to 45° C., the mixture is slowly treated with 5N hydrochloric acid (50 mL). Five minutes later, the reaction mixture is cooled to ambient temperature before being extracted with ethyl acetate/hexane (1:1; 2×300 mL). The combined organic layers are washed with water (100 mL) and brine (100 mL), dried, concentrated in vacuo, and then chromatographed on silica (0–5% ethyl acetate in hexane) to give the title compound (1.61 g, 31% yield). FD(+)MS m/z 259, (M+) consistent with 2 Br.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
31%

Synthesis routes and methods II

Procedure details

A solution of copper(I) cyanide (2.32 g, 25.9 mmol) in anhydrous dimethylsulfoxide (50 mL) is stirred at 60° C., and to this solution is added tert-butylnitrite (7.1 mL, 59.7 mmol) all at once. A solution of 2,4-dibromoaniline (5.0 g, 19.9 mmol) in anhydrous dimethylsulfoxide (30 mL) is added dropwise, via cannula, to the mixture. After the addition is complete the reaction mixture is stirred for 1 hr, cooled to 45° C., and then treated slowly with 5N HCl (50 mL). Five minutes later, the reaction mixture is cooled to ambient temperature and extracted with 1:1 ethyl acetate:hexane (2×300 mL). The combined organic layers are washed with water (100 mL) and saturated aqueous sodium chloride (100 mL), dried, concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with hexane containing from 0–5% ethyl acetate. Fractions containing product are combined and concentrated under reduced pressure to provide the title compound (1.61 g, 31% yield).
Name
copper(I) cyanide
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
31%

Synthesis routes and methods III

Procedure details

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